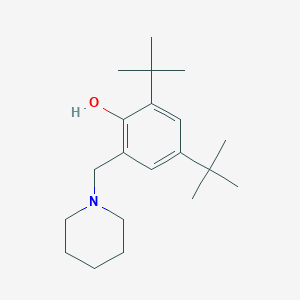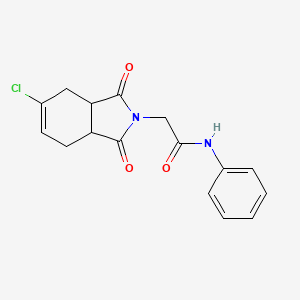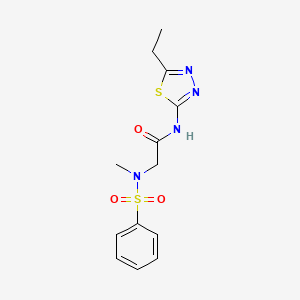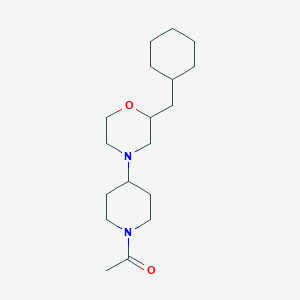
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol, also known as BHT-OP, is a synthetic antioxidant that is widely used in various industries, including food, cosmetics, and pharmaceuticals. Its chemical structure consists of a phenolic ring with a piperidine group attached to it. BHT-OP is known for its ability to prevent the oxidation of lipids and other organic compounds, which makes it an important ingredient in many products.
Mechanism of Action
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol works by donating a hydrogen atom to free radicals, which prevents them from reacting with other molecules and causing oxidative damage. This compound also chelates metal ions, such as iron and copper, which can catalyze the formation of free radicals. This dual mechanism of action makes this compound a highly effective antioxidant.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation, improving liver function, and reducing inflammation. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, this compound may interfere with certain assays that rely on the generation of reactive oxygen species, such as the DCFH-DA assay. This compound may also interfere with the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect the metabolism of drugs.
Future Directions
There are several future directions for research on 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Synthesis Methods
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol can be synthesized using various methods, including the reaction of 2,4-di-tert-butylphenol with formaldehyde and piperidine in the presence of an acid catalyst. Another method involves the reaction of 2,4-di-tert-butylphenol with piperidine and chloroacetaldehyde in the presence of a base catalyst. Both methods result in the formation of this compound with high yields and purity.
Scientific Research Applications
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, this compound is used as a food preservative to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In the cosmetics industry, this compound is used as an antioxidant to prevent the degradation of cosmetic products caused by exposure to air and light. In the pharmaceutical industry, this compound is used as an antioxidant to prevent the degradation of drugs and to improve their stability.
Properties
IUPAC Name |
2,4-ditert-butyl-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-19(2,3)16-12-15(14-21-10-8-7-9-11-21)18(22)17(13-16)20(4,5)6/h12-13,22H,7-11,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWXXZKUIUIDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B6002742.png)
![N-(2-methoxyphenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6002757.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002767.png)
![2-{4-[1-(2-fluorophenyl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6002776.png)




![1-{2-[5-(1-ethyl-3-methyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B6002811.png)

![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-2,4-dimethyl-5-pyrimidinecarboxamide trifluoroacetate](/img/structure/B6002822.png)
![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6002832.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6002847.png)
![N-(2,4-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6002851.png)
